molecular formula C8H7ClN2 B1321240 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 307951-53-7

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1321240
CAS RN: 307951-53-7
M. Wt: 166.61 g/mol
InChI Key: OFCAZVVESRXGRC-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported a yield of 71% as a yellow solid . The synthesis process involved various chemical reactions and the use of different reagents .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 4-position and a methyl group at the 2-position . The empirical formula is C8H7ClN2 and the molecular weight is 166.61 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps . These reactions often involve the formation of new bonds and the breaking of existing ones .


Physical And Chemical Properties Analysis

4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its physical and chemical properties are determined by its molecular structure and the nature of the atoms and bonds within the molecule .

Scientific Research Applications

Diabetes Management and Cardiovascular Diseases

The compound 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has been noted for its potential application in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Biochemical Research

This chemical is used as a biochemical reagent that can serve as a biological material or organic compound for life science-related research .

Electronic Structure Analysis

The compound’s charge density distribution has been studied using high-resolution X-ray diffraction data. This kind of analysis is crucial for understanding the electronic structure of molecules .

Cancer Treatment

There is evidence that 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer cell proliferation and induce apoptosis. Additionally, these compounds have shown significant inhibition of migration and invasion of cancer cells .

Drug Design and Optimization

The motif of 1H-pyrrolo[2,3-b]pyridine is used as a hinge binder in the design of novel FGFR inhibitors, which are important in the development of new drugs .

Indole Derivative Synthesis

Indole derivatives, which include this compound, are increasingly being used for their biologically active properties in treating cancer cells, microbes, and various disorders in the human body .

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers for experimental purposes

Mode of Action

It’s known that the compound has a moderately strong intermolecular n–h⋯n hydrogen bond and a weak c–h⋯cl closed-shell interaction . These interactions could potentially influence its interaction with its targets.

Biochemical Pathways

It has been shown to reduce the migration and invasion abilities of 4t1 cells , suggesting it may impact pathways related to cell migration and invasion.

Result of Action

It has been shown to significantly reduce the migration and invasion abilities of 4t1 cells , suggesting it may have potential anti-cancer properties.

Future Directions

The future directions for research on 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their potential as therapeutic agents, particularly in the context of cancer therapy . Further studies could also investigate the optimization of their synthesis process .

properties

IUPAC Name

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCAZVVESRXGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610613
Record name 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610613
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

307951-53-7
Record name 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-2-METHYL-7-AZAINDOLE
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo-[2,3-b]pyridine (296.5 mg, 1 mmol) and TBAF (5 mL, 1 M in THF, Aldrich) was refluxed overnight. The THF was removed under reduced pressure and the residue was diluted with water (5 mL). The precipitate that formed was collected, washed with water and dried (MgSO4) to afford the title compound (101 mg, 60%). 1H NMR (CD3OD) δ 7.99 (d, 1H, J=5.5 Hz), 7.06 (d, 1H, J=5.5 Hz), 6.23 (s, 1H), 2.46 (s, 3H); MS(ESI+) m/z 167 and 169 (M+H, 1 Cl)+.
Name
4-chloro-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo-[2,3-b]pyridine
Quantity
296.5 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (4.73 g), potassium carbonate (6.4 g), methanol (45 ml), and water (15 ml) was stirred at 90° C. for 2 hours. After the mixture was cooled, the obtained needle crystals were filtered and washed with water to obtain 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.85 g).
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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